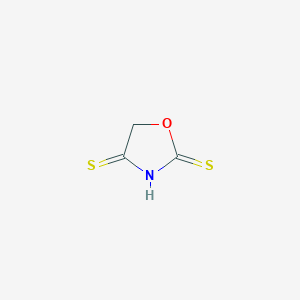
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a cyclopropane derivative, characterized by a cyclopropane ring attached to a carbaldehyde group and a 3-methylpentan-2-yl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the carbaldehyde group. One common method is the cyclopropanation of an appropriate alkene using a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper. The resulting cyclopropane intermediate is then subjected to formylation to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: 1-(3-Methylpentan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Methylpentan-2-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
科学研究应用
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The cyclopropane ring’s strain energy can also influence its reactivity, making it a versatile intermediate in various chemical transformations.
相似化合物的比较
1-(3-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carbaldehyde: Lacks the 3-methylpentan-2-yl substituent, making it less sterically hindered.
1-(2-Methylpropyl)cyclopropane-1-carbaldehyde: Similar structure but with a different alkyl substituent, affecting its reactivity and physical properties.
1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde: Another similar compound with a different alkyl chain length and branching.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-(3-methylpentan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-4-8(2)9(3)10(7-11)5-6-10/h7-9H,4-6H2,1-3H3 |
InChI 键 |
OMNQPYJWMXTWBR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)C1(CC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



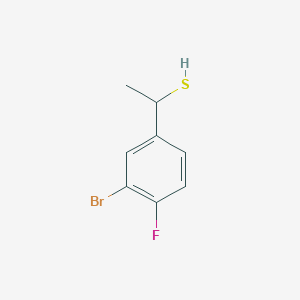
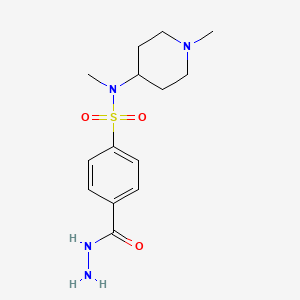
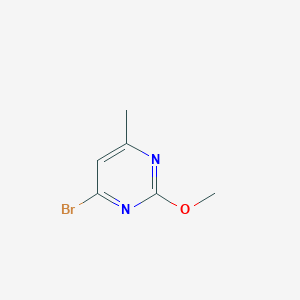
![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
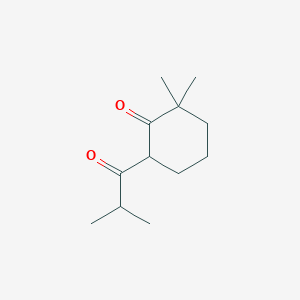
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
